HIV-1 protease-IN-13

Description

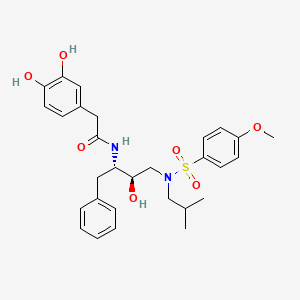

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H36N2O7S |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide |

InChI |

InChI=1S/C29H36N2O7S/c1-20(2)18-31(39(36,37)24-12-10-23(38-3)11-13-24)19-28(34)25(15-21-7-5-4-6-8-21)30-29(35)17-22-9-14-26(32)27(33)16-22/h4-14,16,20,25,28,32-34H,15,17-19H2,1-3H3,(H,30,35)/t25-,28+/m0/s1 |

InChI Key |

BDIVBXPMMCJMJP-LBNVMWSVSA-N |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of HIV-1 Protease-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 protease-IN-13, a potent, novel inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document collates available data, outlines probable experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of antiretroviral therapy.

Disclaimer: The detailed experimental protocols and comprehensive quantitative data for this compound are primarily derived from the abstract of a key scientific publication. While efforts were made to access the full study, its unavailability necessitates that some methodologies are described based on established and widely used protocols for the characterization of HIV-1 protease inhibitors.

Core Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. This process is essential for the assembly of infectious virions. HIV-1 protease inhibitors, including IN-13, act by competitively binding to the active site of the enzyme, preventing the processing of these polyproteins and resulting in the production of immature, non-infectious viral particles.

This compound (also referred to as compound 18d) is a novel, highly potent inhibitor designed to be effective against both wild-type and drug-resistant strains of HIV-1.[1] Its design, featuring a 2-(3,4-dihydroxyphenyl) acetamide as the P2 ligand and a 4-methoxybenzene sulfonamide as the P2' ligand, allows for strong interactions within the active site of the protease.[2]

Quantitative Data

The available quantitative data for this compound is summarized below. This data highlights its exceptional potency against the wild-type HIV-1 protease and its efficacy against a darunavir-resistant strain.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound (18d) | Wild-type HIV-1 Protease | Enzymatic Assay | 0.54 | [1][2] |

| Darunavir (DRV) | Wild-type HIV-1 Protease | Enzymatic Assay | >0.54 (less potent than 18d) | [2] |

| This compound (18d) | Darunavir-Resistant HIV-1DRVRS | Not Specified | Potent Activity | [1][2] |

| This compound (18d) | HIV-1NL4_3 (wild-type) | Not Specified | Potent Activity | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments likely utilized in the characterization of this compound, based on standard practices in the field.

HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)

This in vitro enzymatic assay is a standard method for determining the inhibitory activity of a compound against purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of cleavage and thus the fluorescence signal.

Protocol:

-

Reagent Preparation:

-

Reconstitute purified, recombinant HIV-1 protease in an appropriate assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol).

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Darunavir) in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a defined volume of the HIV-1 protease solution.

-

Add the serially diluted test compounds or reference inhibitor to the respective wells. Include control wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the fluorophore) in a kinetic mode for a specified duration (e.g., 1-3 hours) at 37°C, protected from light.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background fluorescence rate.

-

Plot the percentage of inhibition (relative to the enzyme control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Antiviral Activity Assay in Cell Culture

This cell-based assay evaluates the ability of a compound to inhibit HIV-1 replication in a relevant cell line.

Principle: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 cells) is infected with the virus in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein, or by assessing virus-induced cytopathic effects.

Protocol:

-

Cell Culture and Virus Stock:

-

Maintain MT-2 cells in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).

-

Prepare and titer a stock of wild-type HIV-1 (e.g., NL4-3) and a darunavir-resistant strain.

-

-

Assay Procedure (96-well plate format):

-

Seed MT-2 cells at a specific density in a 96-well plate.

-

Prepare serial dilutions of the test compound (this compound) in the culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.

-

Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 4-5 days).

-

-

Quantification of Viral Replication:

-

p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.

-

MTT Assay for Cytopathic Effect: Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance to determine cell viability. A reduction in virus-induced cell death indicates antiviral activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production or the percentage of protection from cytopathic effects for each compound concentration.

-

Determine the EC50 (50% effective concentration) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the CC50 (50% cytotoxic concentration) from uninfected cells treated with the compound.

-

Calculate the Selectivity Index (SI = CC50/EC50).

-

Molecular Docking

This computational method predicts the binding mode and affinity of a ligand (inhibitor) within the active site of its target protein (HIV-1 protease).

Principle: Molecular docking algorithms use scoring functions to explore the conformational space of the ligand within the protein's binding site and to estimate the binding energy of the most favorable poses.

Protocol (General Workflow):

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structure of HIV-1 protease from the Protein Data Bank (PDB ID: 1T3R was used for the study of IN-13).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of the inhibitor (this compound) and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the protease, typically centered on the catalytic aspartate residues (Asp25/Asp25').

-

Use a docking software (e.g., AutoDock, Glide, GOLD) to dock the inhibitor into the defined binding site. The software will generate multiple possible binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores and clustering.

-

Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the protease active site.

-

Compare the predicted binding mode with that of known inhibitors like darunavir.

-

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound.

Experimental Workflow for Inhibitor Screening

Caption: Experimental workflow for the characterization of this compound.

Logical Relationship of HIV-1 Maturation Inhibition

Caption: Logical flow of HIV-1 maturation and its inhibition by IN-13.

References

HIV-1 Protease-IN-13: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of HIV-1 protease-IN-13, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document details the biochemical and cellular activities of the compound, outlines the experimental protocols for its evaluation, and presents its mechanism of action through structured data and visual diagrams.

Executive Summary

HIV-1 protease is an essential enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. This compound, also identified as compound 18d, has emerged as a highly potent inhibitor of this enzyme. A recent study by Meng et al. (2024) describes the rational design, synthesis, and biological evaluation of this compound, highlighting its significant in vitro activity against both wild-type and drug-resistant HIV-1 variants.[1] This guide synthesizes the available data on this compound to provide a detailed resource for researchers in the field of HIV drug discovery.

Target Identification: HIV-1 Protease

The primary target of this compound is the HIV-1 protease, a dimeric aspartyl protease that plays a crucial role in the viral life cycle. It is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of this enzyme leads to the release of immature, non-infectious viral particles.

Mechanism of Action of HIV-1 Protease

The catalytic activity of HIV-1 protease is dependent on a pair of aspartic acid residues (Asp25 and Asp25') located at the dimer interface. These residues act as a general acid and a general base to catalyze the hydrolysis of the peptide bond in the substrate.

Figure 1: Simplified signaling pathway of HIV-1 protease catalytic mechanism.

This compound (Compound 18d)

This compound is a novel, rationally designed inhibitor containing a 2-(3,4-dihydroxyphenyl) acetamide as the P2 ligand and a 4-methoxybenzene sulfonamide as the P2' ligand.[1] This design was aimed at achieving potent inhibition of both wild-type and darunavir (DRV)-resistant HIV-1 protease variants.

Quantitative Data

The inhibitory activity of this compound was determined through in vitro enzymatic and antiviral assays. The key quantitative data are summarized in the table below.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |

| This compound (18d) | Wild-type HIV-1 Protease | Enzymatic | 0.54 | - | [1] |

| Darunavir (DRV) | Wild-type HIV-1 Protease | Enzymatic | - | - | [1] |

| This compound (18d) | HIV-1NL4_3 (Wild-type) | Antiviral | - | Not Reported | [1] |

| This compound (18d) | HIV-1DRVRS (DRV-resistant) | Antiviral | - | Not Reported | [1] |

Experimental Protocols

The identification and validation of this compound involved a series of key experiments. The general methodologies for these assays are described below.

HIV-1 Protease Inhibition Assay (Enzymatic Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Principle: A fluorogenic substrate is cleaved by HIV-1 protease, resulting in an increase in fluorescence. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.

Protocol:

-

Recombinant HIV-1 protease is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate buffer.

-

A fluorogenic substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Figure 2: Workflow for the HIV-1 protease enzymatic inhibition assay.

Antiviral Assay (Cell-Based Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: Susceptible host cells (e.g., MT-4 cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured after a defined incubation period.

Protocol:

-

MT-4 cells are seeded in a multi-well plate.

-

The cells are infected with a known amount of HIV-1 (e.g., HIV-1NL4_3 or a drug-resistant strain).

-

The test compound is added to the cells at various concentrations.

-

The plates are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.

-

The amount of viral replication is quantified by measuring the activity of a viral enzyme (e.g., reverse transcriptase) in the culture supernatant or by measuring the cytopathic effect (CPE) of the virus on the cells.

-

The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.

Target Validation

The validation of HIV-1 protease as the target of this compound is supported by its potent and specific activity in the enzymatic assay. Further validation comes from its antiviral activity against wild-type and, importantly, drug-resistant HIV-1 strains. The ability of compound 18d to inhibit a darunavir-resistant mutant suggests that it may have a distinct binding mode or interact with different residues within the active site compared to existing protease inhibitors.[1]

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding mode of compound 18d within the active site of HIV-1 protease (PDB ID: 1T3R).[1] These computational studies provide insights into the specific interactions between the inhibitor and the amino acid residues of the enzyme, further validating the direct targeting of HIV-1 protease.

References

Preliminary in vitro evaluation of HIV-1 protease-IN-13

An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of HIV-1 Protease-IN-13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, a potent inhibitor of the HIV-1 protease. This document outlines the core data, experimental protocols, and relevant biological pathways to support further research and development of this compound.

Core Data Summary

The primary in vitro efficacy of this compound has been quantified, demonstrating its potential as a highly effective antiretroviral agent. A summary of the available quantitative data is presented below.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound Name | Target | Assay Type | IC50 (nM) | Notes |

| This compound (compound 18d) | HIV-1 Protease | Enzymatic Assay | 0.54 | Active against wild-type (HIV-1NL4_3) and Darunavir-resistant (HIV-1DRVRS) variants.[1] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments typically employed in the in vitro evaluation of HIV-1 protease inhibitors like IN-13. These protocols are based on established techniques in the field.

HIV-1 Protease Inhibitor Screening Assay (Fluorometric)

This assay is designed for the high-throughput screening of potential HIV-1 protease inhibitors.[2]

-

Principle: The assay utilizes a synthetic peptide substrate that, when cleaved by active HIV-1 protease, releases a fluorophore. The presence of an inhibitor reduces or prevents this cleavage, leading to a decrease in fluorescence.[2]

-

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Inhibitor Control (e.g., Pepstatin A)

-

Test Compound (this compound)

-

96-well microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

-

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the assay buffer, HIV-1 protease, and the test compound or control inhibitor.

-

Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity over time.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

-

Cell-Based HIV-1 Protease Activity Assay

This assay evaluates the efficacy of inhibitors within a cellular context.

-

Principle: A common method involves the transient expression of an artificial protease precursor linked to a reporter protein, such as Green Fluorescent Protein (GFP). In the absence of an effective inhibitor, the protease autocatalytically cleaves itself, leading to the degradation of the reporter. An effective inhibitor will prevent this cleavage, resulting in the accumulation of the fluorescent reporter protein, which can be quantified.[3]

-

Materials:

-

HeLa or other suitable human cell line

-

Expression vector encoding a GFP-HIV-1 Protease fusion protein

-

Transfection reagent

-

Cell culture medium and supplements

-

Test Compound (this compound)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Transfect the cells with the GFP-HIV-1 Protease expression vector.

-

Immediately after transfection, add the test compound at various concentrations to the cell culture medium.

-

Culture the cells for 24-48 hours.

-

Harvest the cells and analyze the GFP expression levels using flow cytometry or fluorescence microscopy.

-

A dose-dependent increase in fluorescence indicates inhibitory activity.

-

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the mechanism of action of HIV-1 protease and a typical workflow for inhibitor screening.

Caption: Mechanism of HIV-1 Protease and its inhibition.

Caption: Fluorometric HIV-1 Protease inhibitor screening workflow.

References

Methodological & Application

Application Notes and Protocols for HIV-1 Protease-IN-13

Audience: Researchers, scientists, and drug development professionals.

Introduction:

HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] Inhibition of this protease is a key therapeutic strategy for combating HIV/AIDS.[3][2] HIV-1 protease-IN-13 is a potent inhibitor of the HIV-1 protease with a reported IC50 value of 0.54 nM.[4] It has demonstrated activity against both wild-type (HIV-1NL4_3) and darunavir-resistant (HIV-1DRVRS) variants of the virus.[4] These application notes provide detailed in vitro assay protocols to characterize the inhibitory activity of this compound and similar compounds.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Virus Strain |

| HIV-1 Protease | This compound | 0.54 | Biochemical | N/A |

| HIV-1 | This compound | N/A | Cell-based | HIV-1NL4_3 (Wild-type) |

| HIV-1 | This compound | N/A | Cell-based | HIV-1DRVRS (DRV-resistant) |

N/A: Data not available from the provided search results.

Experimental Protocols

HIV-1 Protease Inhibitor Screening Assay (Fluorometric FRET-based)

This protocol is adapted from commercially available HIV-1 protease assay kits and is suitable for high-throughput screening of inhibitors like this compound.[3][5][6][7] The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][5][8] A synthetic peptide substrate contains a fluorescent donor and a quencher. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured.[3][5]

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based HIV-1 Protease Substrate (e.g., derived from the p17/p24 cleavage site)[3][5]

-

Assay Buffer

-

Dithiothreitol (DTT)

-

Test compound (this compound)

-

Positive Control Inhibitor (e.g., Pepstatin A)[9]

-

DMSO (for dissolving compounds)

-

Black 96-well or 384-well microplates

-

Fluorescence microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare 1X Assay Buffer by diluting a 2X stock with deionized water and adding DTT to a final concentration of 1 mM. Prepare this fresh.[5]

-

Reconstitute the HIV-1 Protease in an appropriate dilution buffer.

-

Prepare the HIV-1 Protease Substrate solution in the 1X Assay Buffer.

-

Prepare serial dilutions of this compound and the positive control inhibitor in DMSO and then dilute further in 1X Assay Buffer.

-

-

Assay Procedure:

-

Add 80 µL of the HIV-1 Protease solution to each well of the microplate.[10]

-

Add 10 µL of the diluted test compound (this compound) or control inhibitor to the respective wells. For the enzyme control well, add 10 µL of the assay buffer containing the same concentration of DMSO.

-

Incubate the plate at room temperature for 15 minutes.[10]

-

Initiate the reaction by adding 10 µL of the HIV-1 Protease Substrate solution to each well.[10]

-

Mix the reagents by gently shaking the plate for 30-60 seconds.[5]

-

-

Measurement:

-

Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 1 to 3 hours, with readings taken every 5 minutes.[6][10] The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate (e.g., Ex/Em = 330/450 nm or Ex/Em = 340/490 nm).[5][10]

-

Alternatively, for an end-point reading, incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light, and then measure the fluorescence.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the kinetic curve.

-

Determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Caption: Workflow for the FRET-based HIV-1 protease inhibitor assay.

HIV-1 Integrase Strand Transfer Assay

Given the "IN" in the compound's name, it is prudent to also assess its activity against HIV-1 integrase. This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[11][12]

Materials:

-

Recombinant full-length HIV-1 Integrase

-

Biotin-labeled LTR pre-processed donor DNA

-

Digoxigenin (DIG)-labeled Target DNA

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)[13]

-

Test compound (this compound)

-

Positive Control Inhibitor (e.g., Raltegravir, Elvitegravir)[12]

-

96-well polypropylene microplates

-

ELISA-based detection reagents (e.g., anti-DIG antibody conjugated to an enzyme)

Protocol:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound and a known integrase inhibitor in an appropriate solvent (e.g., 25% DMSO).[13]

-

Prepare the integrase mixture containing the assay buffer and HIV-1 integrase.[13]

-

Prepare the substrate oligonucleotide mixture containing the biotin-labeled donor DNA and DIG-labeled target DNA.[13]

-

-

Assay Procedure:

-

Add 1 µL of the diluted test compound or control to the wells of a 96-well plate.[13]

-

Add 16 µL of the integrase mixture to each well.[13]

-

Pre-incubate the plate for 15 minutes at 37°C.[13]

-

Add 20 µL of the substrate oligonucleotide mixture to initiate the strand transfer reaction.[13]

-

Incubate the plate for 1-2 hours (or up to 18 hours as in some protocols) at 37°C.[13]

-

-

Detection (ELISA-based):

-

The reaction products (containing both biotin and DIG labels) are captured on a streptavidin-coated plate.

-

The plate is washed to remove unreacted components.

-

An anti-DIG antibody conjugated to an enzyme (e.g., HRP) is added.

-

After another wash step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.

-

-

Data Analysis:

-

The signal is proportional to the amount of strand transfer that has occurred.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Signaling Pathway and Mechanism of Action

HIV-1 protease is a homodimeric aspartyl protease that cleaves the Gag and Gag-Pol polyproteins.[14][2] This cleavage is essential for the maturation of viral particles into their infectious form.[1][14] HIV-1 protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing it from processing the polyprotein substrates.[1]

Caption: Mechanism of action of HIV-1 protease and its inhibition.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]

- 4. HIV-1 protease-IN-13_TargetMol [targetmol.com]

- 5. eurogentec.com [eurogentec.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 8. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abcam.com [abcam.com]

- 11. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. HIV-1 protease - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Cell-Based Assay of HIV-1 Protease Activity using IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This maturation step is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[3][4] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing this cleavage and resulting in the release of immature, non-infectious viral particles.[2][5]

This document provides detailed protocols and application notes for a cell-based assay to evaluate the activity of HIV-1 protease and the inhibitory potential of compounds, with a specific focus on the potent inhibitor, IN-13. Cell-based assays offer a more physiologically relevant environment compared to in vitro biochemical assays, allowing for the assessment of compound efficacy in a cellular context.[6][7] The described assay utilizes a reporter system where the inhibition of HIV-1 protease activity leads to a quantifiable signal, enabling the determination of inhibitor potency.

Quantitative Data

The inhibitory activity of compounds against HIV-1 protease is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 1: Inhibitory Activity of HIV-1 Protease-IN-13

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | HIV-1 Protease | 0.54 | Biochemical Assay |

Data sourced from available product information for compound 18d, also known as HIV-1protease-IN-13.[8]

Experimental Protocols

The following is a detailed protocol for a cell-based assay to measure the inhibition of HIV-1 protease activity. This protocol is based on a reporter gene assay where the expression of a reporter protein, such as Green Fluorescent Protein (GFP), is dependent on the inhibition of protease activity.[6][7][9]

Principle

A fusion protein is constructed consisting of a DNA binding domain (DBD), a transactivation domain (TAD), and an HIV-1 protease cleavage site separating them. The HIV-1 protease is co-expressed. In the absence of an inhibitor, the protease cleaves the fusion protein, separating the DBD and TAD, thus preventing the transcription of a downstream reporter gene (e.g., eGFP). In the presence of an effective protease inhibitor like IN-13, the protease is inactivated, the fusion protein remains intact, and the reporter gene is expressed. The resulting signal (e.g., fluorescence) is proportional to the inhibitory activity of the compound.[6][7]

Materials

-

HEK293T cells (or other suitable human cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Plasmid encoding the reporter system (e.g., pGal4-UAS-eGFP system with an integrated HIV-1 protease cleavage site)[7]

-

Plasmid encoding HIV-1 protease

-

Transfection reagent (e.g., Lipofectamine)

-

HIV-1 Protease Inhibitor IN-13 (to be dissolved in DMSO)

-

Positive control inhibitor (e.g., Darunavir, Lopinavir)[10]

-

Phosphate Buffered Saline (PBS)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence plate reader or flow cytometer

Cell Culture and Transfection

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator overnight.

-

Transfection: On the following day, co-transfect the cells with the reporter plasmid and the HIV-1 protease expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 4-6 hours at 37°C in a 5% CO2 incubator.

Compound Treatment

-

Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity. Also, prepare dilutions of a known positive control inhibitor.

-

Cell Treatment: After the initial incubation, carefully remove the transfection medium and replace it with 100 µL of fresh medium containing the different concentrations of IN-13 or the positive control. Include a "no inhibitor" control (vehicle only) and an "untransfected" control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

Data Acquisition and Analysis

-

Fluorescence Measurement: After 48 hours, measure the eGFP fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 488 nm and 509 nm, respectively. Alternatively, cells can be harvested and analyzed by flow cytometry to quantify the percentage of eGFP-positive cells and the mean fluorescence intensity.[7][9]

-

Data Normalization: Subtract the background fluorescence from the untransfected control wells. Normalize the data to the "no inhibitor" control, which represents 0% inhibition.

-

IC50 Calculation: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for IN-13.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the cell-based HIV-1 protease inhibitor assay.

HIV-1 Protease Inhibition Signaling Pathway

Caption: Mechanism of the reporter-based HIV-1 protease cell-based assay.

HIV-1 Life Cycle and Protease Inhibition

References

- 1. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 protease-IN-13_TargetMol [targetmol.com]

- 9. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]

Applications of HIV-1 Protease Inhibitor-IN-13 in Virology Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes

HIV-1 protease-IN-13 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of this enzyme leads to the formation of immature, non-infectious viral particles, thus halting the spread of the virus. This compound, a novel non-peptidic inhibitor, demonstrates significant potential in several key areas of virology research and drug development.

Key Applications:

-

Antiviral Drug Discovery and Development: this compound serves as a lead compound for the development of new antiretroviral drugs. Its high potency against both wild-type and drug-resistant strains of HIV-1 makes it a valuable scaffold for medicinal chemistry efforts aimed at creating next-generation protease inhibitors with improved resistance profiles.

-

Mechanism of Action Studies: As a highly specific inhibitor, this compound can be utilized as a tool to dissect the intricate mechanisms of HIV-1 replication. Researchers can use this inhibitor to study the precise role of protease activity in viral maturation, assembly, and infectivity.

-

Resistance Profiling and Cross-Resistance Studies: The emergence of drug-resistant HIV-1 strains is a major challenge in antiviral therapy. This compound's efficacy against darunavir (DRV)-resistant variants highlights its potential for use in studies aimed at understanding the molecular basis of drug resistance. It can be employed to characterize the resistance profiles of novel protease inhibitors and to assess cross-resistance with existing drugs.

-

High-Throughput Screening (HTS) Control: In the screening of compound libraries for novel HIV-1 protease inhibitors, this compound can be used as a potent positive control to validate assay performance and to benchmark the activity of newly identified hits.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its analogs, providing a basis for comparison of their biological activity.

| Compound | Target | Assay Type | IC50 (nM) | Antiviral Activity (Cell-based) | Notes |

| This compound | HIV-1 Protease | Enzymatic (in vitro) | 0.54 | Effective against wild-type (NL4-3) and DRV-resistant HIV-1 variants. | Also referred to as compound 18d in some contexts. |

| Compound 13c | HIV-1 Protease | Enzymatic (in vitro) | 1.64 | Shows remarkable activity against wild-type and DRV-resistant HIV-1 variants. | From the study by Zhu M, et al. (2020).[1] |

| Compound 13e | HIV-1 Protease | Enzymatic (in vitro) | 2.33 | Demonstrates significant antiviral potency. | From the study by Zhu M, et al. (2020).[1] |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization of HIV-1 protease inhibitors like this compound are provided below.

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric assay kits and is suitable for determining the half-maximal inhibitory concentration (IC50) of compounds against purified HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate

-

Assay Buffer

-

Inhibitor Compound (this compound)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations.

-

Reconstitute the HIV-1 protease and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Diluted inhibitor solution (or DMSO for control wells)

-

HIV-1 Protease solution

-

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 330/450 nm).

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Antiviral Assay (p24 Antigen ELISA)

This protocol measures the ability of an inhibitor to suppress HIV-1 replication in a cell culture model by quantifying the amount of viral p24 capsid protein in the supernatant.

Materials:

-

Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

-

HIV-1 laboratory strain (e.g., NL4-3)

-

Complete cell culture medium

-

Inhibitor Compound (this compound)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Microplate reader for ELISA

Procedure:

-

Cell Plating and Infection:

-

Seed the T-lymphocyte cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the diluted inhibitor to the wells.

-

Infect the cells with a pre-titered amount of HIV-1. Include uninfected and infected vehicle (DMSO) control wells.

-

Incubate the plate at 37°C in a CO2 incubator for 4-7 days.

-

-

Supernatant Collection and p24 Quantification:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant from each well.

-

Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's protocol.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the p24 standards provided in the kit.

-

Determine the concentration of p24 in each sample from the standard curve.

-

Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the infected vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).

-

Cell Viability Assay (MTT Assay)

This assay is crucial to determine the cytotoxicity of the inhibitor compound and to ensure that the observed antiviral activity is not due to cell death.

Materials:

-

Human T-lymphocyte cell line (same as in the antiviral assay)

-

Complete cell culture medium

-

Inhibitor Compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Treatment:

-

Seed the cells in a 96-well plate at the same density used in the antiviral assay.

-

Add serial dilutions of this compound to the wells. Include a vehicle (DMSO) control.

-

Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a CO2 incubator.

-

-

MTT Incubation and Formazan Solubilization:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).

-

Visualizations

The following diagrams illustrate the key pathways and workflows relevant to the application of this compound.

Caption: HIV-1 lifecycle and the mechanism of action of this compound.

Caption: Experimental workflow for the evaluation of this compound.

References

Application Notes and Protocols for Fluorometric Assay for HIV-1 Protease-IN-13 Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][2][3][4] Fluorometric assays provide a sensitive and high-throughput method for screening potential HIV-1 protease inhibitors.[5] This document outlines the principles and protocols for a fluorometric assay to screen for inhibitors of HIV-1 protease, with a specific focus on the potent inhibitor IN-13.

The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[6][7][8] A synthetic peptide substrate contains a fluorescent donor and a quencher molecule in close proximity. In this state, the fluorescence of the donor is quenched. Upon cleavage of the peptide by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured.[6][7][9] Potential inhibitors will prevent this cleavage, resulting in a reduced fluorescence signal.

Featured Inhibitor: HIV-1 Protease-IN-13 this compound is a potent inhibitor of HIV-1 protease with an IC50 value of 0.54 nM.[10] It has demonstrated effective activity against both wild-type HIV-1 and drug-resistant strains.[10]

Quantitative Data Summary

The following table summarizes the inhibitory activity of IN-13 against HIV-1 protease.

| Inhibitor | Target | IC50 (nM) | Assay Type |

| This compound | HIV-1 Protease | 0.54 | Fluorometric Assay |

Experimental Protocols

This section provides detailed methodologies for performing a fluorometric assay for HIV-1 protease inhibitor screening. The protocol is adapted from commercially available kits and is suitable for screening inhibitors like IN-13.[1][2]

Materials and Reagents:

-

HIV-1 Protease (Recombinant)

-

HIV-1 Protease Fluorogenic Substrate (FRET-based)

-

Assay Buffer

-

Inhibitor (e.g., this compound)

-

Positive Control Inhibitor (e.g., Pepstatin A)[1]

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/450 nm or 340/490 nm)[1][9]

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow Diagram

Caption: Workflow for HIV-1 Protease Inhibitor Screening.

Protocol Steps:

-

Reagent Preparation:

-

Prepare HIV-1 Protease Assay Buffer as per manufacturer's instructions. Keep on ice.

-

Reconstitute the HIV-1 Protease enzyme in dilution buffer to the desired concentration. Store on ice and avoid repeated freeze-thaw cycles.[1][3]

-

Prepare the HIV-1 Protease Substrate solution in assay buffer. Protect from light.

-

Prepare a stock solution of the test inhibitor (e.g., IN-13) in DMSO. Further dilute to various concentrations in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[11]

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Enzyme Control (EC) wells: Add assay buffer. This represents 100% enzyme activity.

-

Inhibitor Control (IC) wells: Add a known HIV-1 protease inhibitor (e.g., Pepstatin A) at a concentration known to cause complete inhibition.

-

Test Inhibitor (S) wells: Add the various dilutions of the test inhibitor (e.g., IN-13).

-

Solvent Control (SC) wells (Optional): Add the same concentration of DMSO as in the test inhibitor wells to account for any solvent effects.

-

Background Control wells: Add assay buffer without the enzyme. This will be used to subtract background fluorescence.

-

-

-

Enzyme Addition and Incubation:

-

Add the prepared HIV-1 Protease solution to all wells except the Background Control wells.

-

Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HIV-1 Protease Substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.[1][2] The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.

-

Principle of FRET-based Assay Diagram

Caption: Principle of the FRET-based HIV-1 Protease Assay.

Data Analysis:

-

Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over time from the linear portion of the kinetic curve. This rate is expressed as Relative Fluorescence Units (RFU) per minute.

-

Subtract background: Subtract the reaction rate of the Background Control from all other wells.

-

Calculate the percentage of inhibition:

-

The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of Test Inhibitor / Rate of Enzyme Control)] * 100

-

-

Determine the IC50 value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

This fluorometric assay provides a robust and high-throughput method for screening and characterizing inhibitors of HIV-1 protease. The detailed protocol and data analysis guide will enable researchers to effectively evaluate the potency of compounds like IN-13 and accelerate the discovery of new antiretroviral drugs.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. abcam.cn [abcam.cn]

- 3. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 4. academic.oup.com [academic.oup.com]

- 5. HIV-1 Protease Inhibitor Screening Kit (Fluorometric) - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 8. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurogentec.com [eurogentec.com]

- 10. HIV-1 protease-IN-13_TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for a Lentiviral Vector-Based Assay for HIV-1 Protease Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for a lentiviral vector-based assay to screen for and characterize inhibitors of HIV-1 protease, such as HIV-1 protease-IN-13. This cell-based assay offers a physiologically relevant system for identifying novel antiviral compounds.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme for viral maturation, cleaving newly synthesized Gag and Gag-Pol polyproteins into functional viral proteins.[1] Inhibition of this protease prevents the production of infectious virions, making it a key target for antiretroviral therapy.[1][2] This document describes a lentiviral vector-based assay that allows for the sensitive and quantitative measurement of HIV-1 protease activity within a cellular context. The assay is based on the principle of a genetically encoded biosensor that reports on the activity of the protease through the expression of a reporter gene.

The core of this assay is a fusion protein consisting of the Gal4 DNA-binding domain (DBD) and a transactivation domain (TAD), separated by a specific HIV-1 protease cleavage site.[3] When HIV-1 protease is active, it cleaves the fusion protein, separating the DBD from the TAD and preventing the transcription of a downstream reporter gene, such as enhanced Green Fluorescent Protein (eGFP).[3] In the presence of an effective HIV-1 protease inhibitor, the fusion protein remains intact, leading to the expression of the reporter gene, which can be quantified.[3] This system can be stably introduced into relevant cell lines, such as T-cells, using lentiviral vectors, providing a robust platform for high-throughput screening.[3]

Data Presentation

The following table summarizes the inhibitory activity of various compounds against HIV-1 protease as determined by cell-based assays. This data can be used as a reference for validating the assay and comparing the potency of novel inhibitors.

| Compound | Target | Assay Type | IC50 | Cell Line | Reference |

| This compound | HIV-1 Protease | Biochemical Assay | 0.54 nM | - | TargetMol |

| Lopinavir | HIV-1 Protease | BRET-based cell assay | 270 nM | HEK293T | [4] |

| Ritonavir | HIV-1 Protease | BRET-based cell assay | 1800 nM | HEK293T | [4] |

| Saquinavir | HIV-1 Protease | BRET-based cell assay | 570 nM | HEK293T | [4] |

| Nelfinavir | HIV-1 Protease | BRET-based cell assay | 1080 nM | HEK293T | [4] |

Experimental Protocols

This section provides a detailed methodology for the production of lentiviral vectors and the subsequent assay for HIV-1 protease activity.

Lentiviral Vector Production

This protocol describes the generation of lentiviral particles in HEK293T cells using a three-plasmid system.

Materials:

-

HEK293T cells

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Lentiviral transfer plasmid encoding the protease biosensor (e.g., pLV-Gal4-PR-TAD)

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., PEI)

-

Opti-MEM I Reduced Serum Medium

-

0.45 µm syringe filters

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Plasmid DNA Preparation: Prepare a mixture of the transfer, packaging, and envelope plasmids in a sterile tube. For a 10 cm dish, a common ratio is 4:2:1 (e.g., 10 µg transfer, 5 µg packaging, 2.5 µg envelope).

-

Transfection:

-

Dilute the plasmid DNA mixture in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator.

-

Harvesting Viral Supernatant:

-

At 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

-

Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

-

The viral supernatant can be used immediately or stored at -80°C in aliquots.

-

Lentiviral Transduction of Target Cells

This protocol describes the infection of a target cell line (e.g., Jurkat T-cells) with the produced lentiviral vectors.

Materials:

-

Target cells (e.g., Jurkat T-cells)

-

Complete growth medium for the target cells

-

Lentiviral supernatant

-

Polybrene (8 mg/mL stock)

Procedure:

-

Cell Seeding: Seed the target cells in a 24-well plate at a density that allows for optimal transduction.

-

Transduction:

-

Add the desired amount of lentiviral supernatant to the cells. The amount will depend on the viral titer and the desired multiplicity of infection (MOI).

-

Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

-

Incubate the cells at 37°C in a CO2 incubator.

-

-

Media Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.

-

Selection and Expansion (Optional): If the lentiviral vector contains a selection marker, the transduced cells can be selected and expanded to generate a stable cell line.

HIV-1 Protease Inhibition Assay

This protocol describes the use of the transduced stable cell line to screen for HIV-1 protease inhibitors.

Materials:

-

Transduced reporter cell line

-

Complete growth medium

-

Test compounds (including this compound and other controls) dissolved in DMSO

-

96-well black, clear-bottom plates

-

Plate reader or flow cytometer for detecting the reporter signal (e.g., eGFP)

Procedure:

-

Cell Seeding: Seed the transduced reporter cells into a 96-well plate at an appropriate density.

-

Compound Addition:

-

Prepare serial dilutions of the test compounds.

-

Add the compounds to the wells containing the cells. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

-

Signal Detection:

-

Measure the reporter gene expression (e.g., eGFP fluorescence) using a plate reader or flow cytometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

-

Determine the IC50 value for each active compound by fitting the dose-response data to a suitable model.

-

Visualizations

HIV-1 Protease Function and Inhibition

Caption: Mechanism of HIV-1 protease action and its inhibition.

Lentiviral Vector Production Workflow

Caption: Workflow for producing lentiviral vectors.

Lentiviral Assay Principle for HIV-1 Protease Inhibition

Caption: Principle of the lentiviral protease inhibitor assay.

References

- 1. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Highly Sensitive BRET-Based Reporter for Live-Cell Detection of HIV-1 Protease Activity and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Improving HIV-1 Protease-IN-13 Solubility

Welcome to the technical support center for HIV-1 protease-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this potent inhibitor. Poor aqueous solubility is a common characteristic of HIV-1 protease inhibitors, and this guide provides practical troubleshooting advice and detailed protocols to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?

A1: Given that this compound, like many other HIV protease inhibitors, is expected to have low aqueous solubility, direct dissolution in aqueous buffers is often challenging. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for this purpose due to its strong solubilizing power for a wide range of organic molecules.

Q2: What are some recommended organic solvents for creating a stock solution of this compound?

-

Dimethyl sulfoxide (DMSO): Generally the most effective solvent for this class of compounds. For example, the solubility of darunavir in DMSO is reported to be as high as 100 mg/mL.[1][2]

-

Ethanol: Can be an effective solvent, though typically less so than DMSO. The solubility of ritonavir, for instance, is enhanced in ethanol-water mixtures.

-

Methanol: Another potential option, although its volatility and toxicity should be considered. Darunavir is also very soluble in methanol.[3]

It is crucial to use fresh, anhydrous solvents, as absorbed moisture can reduce the solubility of hydrophobic compounds.[1]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. Here are several strategies to mitigate this:

-

Decrease the final concentration of IN-13: If your experimental design allows, lowering the final concentration of the inhibitor may keep it below its solubility limit in the final buffer.

-

Increase the percentage of co-solvent: Incorporating a small percentage of the organic solvent (e.g., 0.5-5% DMSO) in your final assay buffer can significantly improve solubility. However, you must validate that this concentration of the co-solvent does not affect your experimental system (e.g., enzyme activity, cell viability).

-

Use of surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be included in the final buffer to help solubilize the compound by forming micelles.

-

pH adjustment: The solubility of some HIV protease inhibitors can be pH-dependent.[4][5] Investigating a range of pH values for your final buffer may reveal a condition where IN-13 is more soluble.

Q4: Are there more advanced techniques to improve the solubility of this compound for in vivo or complex in vitro experiments?

A4: Yes, for more demanding applications, several formulation strategies can be employed:

-

Co-solvent systems: For in vivo studies, a mixture of solvents is often used. A common formulation for poorly soluble drugs is a combination of DMSO, PEG300, Tween 80, and saline or PBS.

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. Studies have shown that cyclodextrins can dramatically increase the solubility of other anti-HIV drugs.[8][9]

-

Solid dispersions: This technique involves dispersing the drug in a solid polymer matrix at a molecular level.[10] This can enhance the dissolution rate and apparent solubility. Polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) have been successfully used for HIV protease inhibitors like ritonavir.[11]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| IN-13 powder will not dissolve in the chosen organic solvent. | The solvent may not be appropriate, or it may have absorbed water. The compound may have low solubility even in organic solvents. | Try a stronger solvent like DMSO. Use fresh, anhydrous solvent. Gentle warming and vortexing may aid dissolution. |

| A precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The compound has very low aqueous solubility, and the final DMSO concentration is too low. | Decrease the final compound concentration. Increase the final DMSO concentration (check for tolerance in your assay). Use a buffer containing a surfactant (e.g., 0.01% Tween 80). |

| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is slowly precipitating out of a supersaturated solution. | Prepare fresh dilutions immediately before use. Include a precipitation inhibitor like HPMC in your buffer. Consider using a cyclodextrin-based formulation for better stability. |

| Inconsistent results between experiments. | Variability in the preparation of the compound solution, leading to different effective concentrations. | Standardize the protocol for preparing the stock and working solutions. Always ensure the stock solution is fully dissolved before making dilutions. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated pipette

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of this compound powder in a sterile vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

-

Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be beneficial.

-

Visually inspect the solution against a light source to ensure there are no undissolved particles.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended for the compound in solvent.

Protocol 2: Improving Aqueous Solubility with a Co-solvent/Surfactant System

Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays, minimizing precipitation.

Materials:

-

Concentrated stock solution of IN-13 in DMSO (from Protocol 1)

-

Aqueous buffer (e.g., PBS, Tris-HCl)

-

Tween 80 (10% stock solution in water)

-

Vortex mixer

Procedure:

-

Prepare the final aqueous buffer containing the desired concentration of surfactant. For example, to make a buffer with 0.05% Tween 80, add 5 µL of a 10% Tween 80 stock to 995 µL of buffer.

-

Vortex the buffer with the surfactant thoroughly.

-

Perform a serial dilution of the IN-13 DMSO stock solution into the surfactant-containing buffer to reach the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

-

Visually inspect the final solution for any signs of precipitation or cloudiness.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with HP-β-CD.

Materials:

-

This compound powder

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Aqueous buffer

-

Magnetic stirrer and stir bar

-

Vortex mixer

Procedure:

-

Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD can be varied (e.g., 5-40% w/v) to determine the optimal solubilizing concentration.

-

Add the weighed this compound powder directly to the HP-β-CD solution.

-

Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

-

After stirring, centrifuge the solution at high speed to pellet any undissolved compound.

-

Carefully collect the supernatant, which contains the solubilized IN-13/HP-β-CD complex.

-

The concentration of the solubilized IN-13 can be determined by a suitable analytical method like HPLC or UV-Vis spectrophotometry.

Visualizing Experimental Workflows

Logical Flow for Troubleshooting Solubility Issues

Caption: A flowchart for troubleshooting solubility issues with this compound.

Experimental Workflow for Solubility Enhancement

Caption: Workflow for basic and enhanced solubilization of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example [mdpi.com]

- 4. Experimental and 'in silico' analysis of the effect of pH on HIV-1 protease inhibitor affinity: implications for the charge state of the protein ionogenic groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemicaljournals.com [chemicaljournals.com]

- 8. Characterization of cyclodextrin inclusion complexes of the anti-HIV non-nucleoside reverse transcriptase inhibitor UC781 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of Cyclodextrin Inclusion Complexes of the Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitor UC781 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 11. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Off-Target Effects of HIV-1 Protease-IN-13

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of HIV-1 Protease-IN-13.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

| Observed Problem | Potential Cause | Suggested Solution |

| Unexpected Cell Toxicity/Reduced Viability | Off-target inhibition of cellular proteasomes or other essential host proteases. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of IN-13. 2. Use a more specific protease inhibitor as a control. 3. Assess proteasome activity in the presence of IN-13 using a specific assay (see Experimental Protocols). |

| Altered Glucose Metabolism in Cells | Inhibition of glucose transporters (e.g., GLUT4) by IN-13.[1] | 1. Measure glucose uptake in cells treated with IN-13. 2. Compare with a known GLUT4 inhibitor as a positive control. 3. Consider using cell lines with varying GLUT4 expression levels. |

| Inconsistent Antiviral Activity | 1. Degradation of IN-13 in culture media. 2. Development of viral resistance. | 1. Check the stability of IN-13 under experimental conditions. 2. Sequence the protease gene of the virus after prolonged exposure to identify potential resistance mutations.[2] |

| Discrepancies between in vitro and in vivo results | Poor bioavailability or rapid metabolism of IN-13 in vivo. | 1. Conduct pharmacokinetic studies to determine the in vivo stability and distribution of IN-13. 2. Consider co-administration with a metabolic inhibitor like ritonavir, which can boost the concentration of other protease inhibitors.[3] |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive inhibitor that binds to the active site of the HIV-1 protease.[4][5] This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which is an essential step for the production of mature, infectious virions.[4][5][6]

Q2: What are the known off-target effects of HIV-1 protease inhibitors in general?

A2: Many HIV-1 protease inhibitors have been associated with off-target effects, leading to side effects such as lipodystrophy, insulin resistance, and dyslipidemia.[1] These are often caused by interactions with host proteins like cellular proteases and glucose transporters.[1]

Q3: How can I assess the selectivity of this compound for HIV-1 protease over host cell proteases?

A3: You can perform in vitro enzymatic assays using a panel of human proteases (e.g., cathepsins, calpains, and the proteasome) and compare the IC50 values of IN-13 against these with its IC50 against HIV-1 protease. A higher IC50 for host proteases indicates better selectivity.

Q4: Are there computational tools to predict the off-target effects of this compound?

A4: Yes, in silico methods and molecular docking studies can be used to predict potential off-target interactions.[7][8] These computational approaches can help identify potential human proteins that might bind to IN-13, guiding further experimental validation.

Experimental Protocols

Protocol 1: Cellular Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Glucose Uptake Assay

-

Cell Culture: Culture adipocytes or other insulin-responsive cells and differentiate them as required.

-

Starvation: Starve the cells in serum-free medium for 2-4 hours.

-

Treatment: Treat the cells with this compound, a vehicle control, and insulin (as a positive control) for 30 minutes.

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.

-

Lysis and Measurement: Wash the cells with ice-cold PBS, lyse them, and measure the radioactivity using a scintillation counter.

Visualizations

Caption: Troubleshooting workflow for unexpected cell toxicity.

Caption: On-target mechanism of this compound.

Caption: On-target vs. potential off-target effects of IN-13.

References

- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 6. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing HIV-1 Protease-IN-13 Concentration in Cell Culture

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HIV-1 protease inhibitors, with a specific focus on optimizing the concentration of HIV-1 protease-IN-13 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also referred to as compound 18d, is a potent, non-peptidic competitive inhibitor of the HIV-1 protease.[1][2] The HIV-1 protease is a viral enzyme crucial for the lifecycle of the human immunodeficiency virus (HIV). It functions by cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes. This process is essential for the assembly of new, infectious virions. This compound binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1][2]